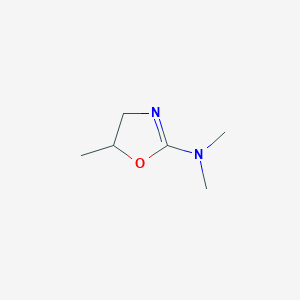
N,N,5-Trimethyl-4,5-dihydro-1,3-oxazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,5-Trimethyl-4,5-dihydro-1,3-oxazol-2-amine is a heterocyclic organic compound that contains both nitrogen and oxygen atoms within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,5-Trimethyl-4,5-dihydro-1,3-oxazol-2-amine can be achieved through several methods. One common approach involves the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions to form the oxazole ring. For instance, the reaction of N,N-dimethylamine with an aldehyde or ketone in the presence of an acid catalyst can yield the desired oxazole derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
N,N,5-Trimethyl-4,5-dihydro-1,3-oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the oxazole ring .
Wissenschaftliche Forschungsanwendungen
N,N,5-Trimethyl-4,5-dihydro-1,3-oxazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism by which N,N,5-Trimethyl-4,5-dihydro-1,3-oxazol-2-amine exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of key enzymes or disruption of cell membrane integrity. In medicinal chemistry, the compound may interact with receptors or enzymes involved in disease pathways, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,5-Trimethyl-2,5-dihydro-1,3-oxazole: Similar in structure but differs in the position of the methyl groups.
5,6-Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine: Contains sulfur atoms in the ring structure instead of oxygen.
1,3-Bis(2,4,6-trimethylphenyl)imidazolinium chloride: An imidazole derivative with different substituents and ring structure.
Uniqueness
N,N,5-Trimethyl-4,5-dihydro-1,3-oxazol-2-amine is unique due to its specific arrangement of nitrogen and oxygen atoms within the oxazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
80099-36-1 |
|---|---|
Molekularformel |
C6H12N2O |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
N,N,5-trimethyl-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C6H12N2O/c1-5-4-7-6(9-5)8(2)3/h5H,4H2,1-3H3 |
InChI-Schlüssel |
GHNGSQFVDCWIHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN=C(O1)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


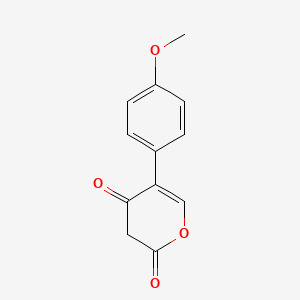
![5-[(Benzyloxy)methylidene]bicyclo[2.2.1]hept-2-ene](/img/structure/B14428954.png)

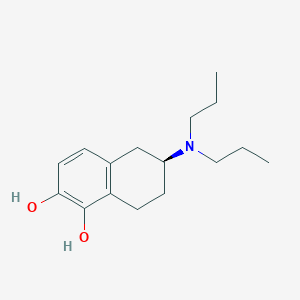
![[2-(Dimethylamino)propan-2-yl]phosphonic acid](/img/structure/B14428965.png)
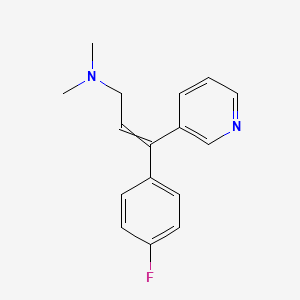
![5,5'-Spirobi[bicyclo[2.1.0]pentane]](/img/structure/B14428985.png)


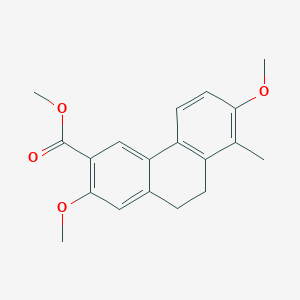
![1-(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)ethan-1-one](/img/structure/B14429001.png)
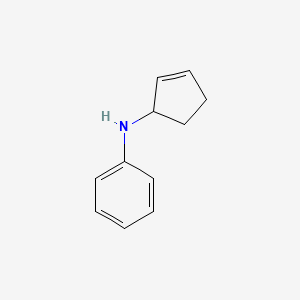
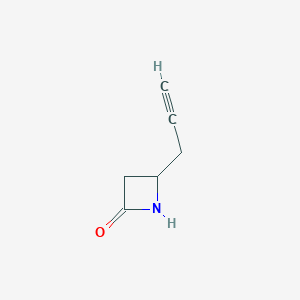
![3-[(2,2,3-Trimethylcyclopent-3-en-1-yl)methyl]cyclohexan-1-ol](/img/structure/B14429019.png)
